molecular formula C11H21N3O2 B14458543 Dihydro-2,4-diethyl-2,5-dimethyl-3(2H)furanone semicarbazone CAS No. 73839-67-5

Dihydro-2,4-diethyl-2,5-dimethyl-3(2H)furanone semicarbazone

Katalognummer: B14458543
CAS-Nummer: 73839-67-5
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: FYHIWUGCIMOMKF-LCYFTJDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydro-2,4-diethyl-2,5-dimethyl-3(2H)furanone semicarbazone is a chemical compound that belongs to the class of furanones Furanones are known for their diverse applications in various fields, including chemistry, biology, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-2,4-diethyl-2,5-dimethyl-3(2H)furanone semicarbazone typically involves the reaction of dihydro-2,4-diethyl-2,5-dimethyl-3(2H)furanone with semicarbazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the semicarbazone derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

Dihydro-2,4-diethyl-2,5-dimethyl-3(2H)furanone semicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Dihydro-2,4-diethyl-2,5-dimethyl-3(2H)furanone semicarbazone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of dihydro-2,4-diethyl-2,5-dimethyl-3(2H)furanone semicarbazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dihydro-2,4-diethyl-2,5-dimethyl-3(2H)furanone semicarbazone is unique due to its specific structural features and the presence of the semicarbazone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

73839-67-5

Molekularformel

C11H21N3O2

Molekulargewicht

227.30 g/mol

IUPAC-Name

[(Z)-(2,4-diethyl-2,5-dimethyloxolan-3-ylidene)amino]urea

InChI

InChI=1S/C11H21N3O2/c1-5-8-7(3)16-11(4,6-2)9(8)13-14-10(12)15/h7-8H,5-6H2,1-4H3,(H3,12,14,15)/b13-9-

InChI-Schlüssel

FYHIWUGCIMOMKF-LCYFTJDESA-N

Isomerische SMILES

CCC\1C(OC(/C1=N\NC(=O)N)(C)CC)C

Kanonische SMILES

CCC1C(OC(C1=NNC(=O)N)(C)CC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.